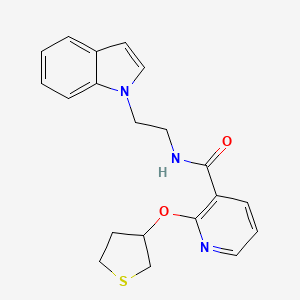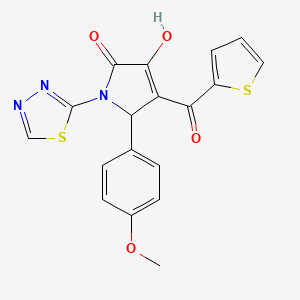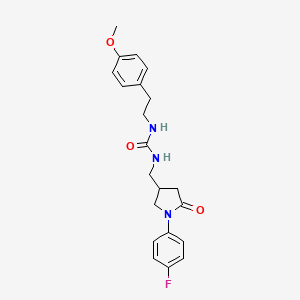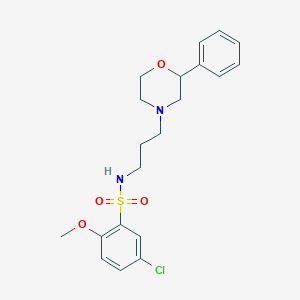
(3Z)-1-benzofuran-3(2H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oximes are a class of organic compounds that have a wide range of practical applications . They are used in various chemical reactions and have seen an increase in application due to the demand for more environmentally friendly means of synthesis .
Synthesis Analysis
Oximes can be synthesized through various methods. One such method involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . Another method involves the use of phase transfer catalysis and ultrasound irradiation .Molecular Structure Analysis
The structural chemistry of oximes is complex and depends on the specific type of oxime . There are several energetically accessible reaction pathways that can be followed during the synthesis of oximes .Chemical Reactions Analysis
Oximes undergo various chemical reactions. For instance, they can undergo reductive rearrangement to form secondary amines . The reaction mechanism can resemble that of the Beckmann rearrangement where an O-silylated oxime converts into a nitrilium ion .Scientific Research Applications
(3Z)-1-benzofuran-3(2H)-one oxime has a wide range of potential applications in scientific research. For example, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could be useful in the treatment of Alzheimer’s disease, as well as other neurological disorders. Additionally, this compound has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Inhibition of this enzyme could be useful in the development of new drugs.
Mechanism of Action
The mechanism of action of (3Z)-1-benzofuran-3(2H)-one oxime is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase and cytochrome P450 by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from performing its normal function. Additionally, this compound may act as an antioxidant, as it has been shown to scavenge reactive oxygen species, such as hydroxyl radicals, and inhibit the formation of lipid peroxidation products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase and cytochrome P450, which could potentially be useful in the treatment of neurological disorders and in the development of new drugs. Additionally, this compound has been shown to possess antioxidant activity, which could potentially be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
(3Z)-1-benzofuran-3(2H)-one oxime has a number of advantages and limitations for lab experiments. The main advantage of this compound is its availability, as it can be synthesized easily from commercially available benzofuran. Additionally, this compound has a wide range of potential applications in scientific research, including the inhibition of acetylcholinesterase and cytochrome P450. However, the exact mechanism of action of this compound is not fully understood, and the biochemical and physiological effects of this compound are still being studied.
Future Directions
There are a number of potential future directions for (3Z)-1-benzofuran-3(2H)-one oxime research. One potential direction is to further investigate the biochemical and physiological effects of this compound, in order to better understand its potential therapeutic uses. Additionally, further research could be done to explore the potential of this compound as an inhibitor of other enzymes, such as proteases and phosphatases. Finally, further research could be done to explore the potential of this compound as an antioxidant, in order to better understand its potential therapeutic uses in the treatment of oxidative stress-related diseases.
Synthesis Methods
The synthesis of (3Z)-1-benzofuran-3(2H)-one oxime can be accomplished through a number of methods. The most common method is the reaction of benzofuran with hydroxylamine in the presence of a base, such as sodium hydroxide. This reaction produces the oxime derivative in a single step. Other methods of synthesis include the reaction of benzofuran with hydroxylamine in the presence of an acid, such as sulfuric acid, or the reaction of benzofuran with hydroxylamine in the presence of an alcohol, such as ethanol.
properties
IUPAC Name |
(NZ)-N-(1-benzofuran-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-4,10H,5H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLYKMUEDAJYAZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\O)/C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2935926.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2935927.png)
![3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B2935928.png)
![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)



![8-Bromoimidazo[1,2-A]pyridin-7-amine](/img/structure/B2935935.png)

![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)
